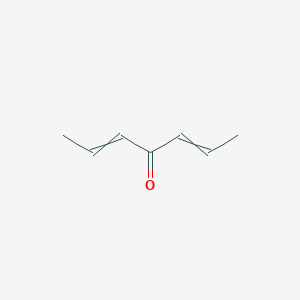![molecular formula C14H20O4 B14341556 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol CAS No. 93571-08-5](/img/structure/B14341556.png)
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol is a complex organic compound known for its unique structure and properties This compound is characterized by its pentacyclic framework, which includes multiple oxygen atoms and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol typically involves multi-step organic reactions. One common method includes the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates . This reaction is carried out under specific conditions, such as UV light irradiation, to form the desired pentacyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the photocycloaddition process, ensuring high yield and purity. This may include the use of specialized reactors and controlled environments to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug or drug precursor, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, potentially influencing biological pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, which may underlie its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-3,9-diethanol: A similar compound with slight variations in functional groups.
3,9-Dioxatetraasteranes: Compounds with similar structural characteristics but different substituents.
Uniqueness
What sets 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol apart is its specific arrangement of methyl groups and oxygen atoms within the pentacyclic framework
Eigenschaften
CAS-Nummer |
93571-08-5 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2,4,8,10-tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol |
InChI |
InChI=1S/C14H20O4/c1-11-7-5(15)9-13(3,17-11)10-6(16)8(11)12(7,2)18-14(9,10)4/h5-10,15-16H,1-4H3 |
InChI-Schlüssel |
IUQNYMNRZBAPMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3C(C4C(O1)(C5C4(OC3(C2C5O)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


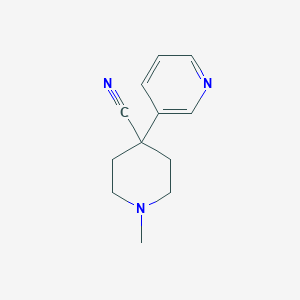

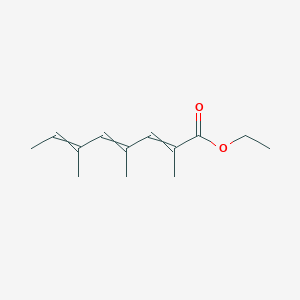

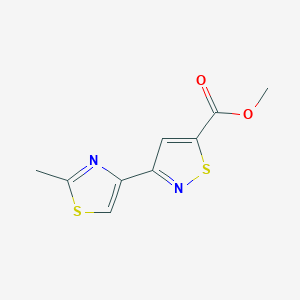
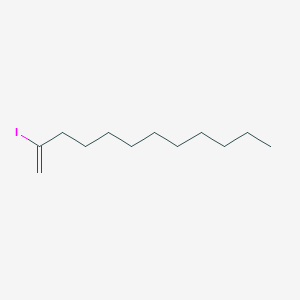
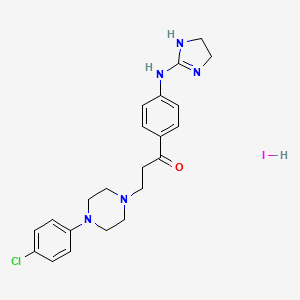
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
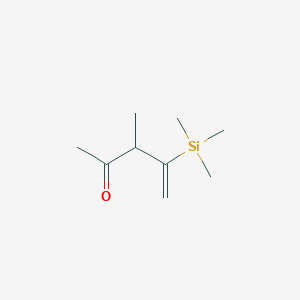
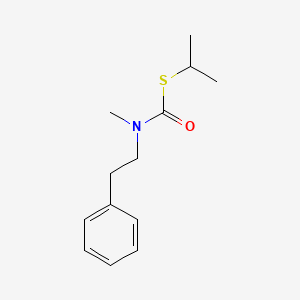
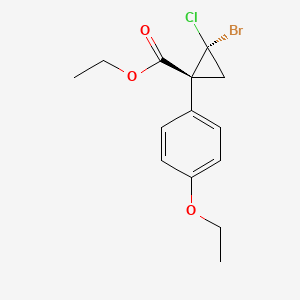
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

